molecular formula C16H15ClN2O3 B5711239 4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide

4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide

Cat. No.: B5711239
M. Wt: 318.75 g/mol
InChI Key: GVSVKKQGGLIRBV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C16H15ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, an isopropylphenyl group, and a nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The chloro group is introduced via chlorination, which can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the chlorinated nitrobenzene derivative with an appropriate amine, such as 4-isopropylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and amidation processes. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Reduction: 4-chloro-N-(4-isopropylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones derived from the isopropyl group.

Scientific Research Applications

4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and isopropylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-isopropylphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position instead of the 2-position.

    4-chloro-N-(4-isopropylphenyl)benzamide: Lacks the nitro group, which significantly alters its chemical and biological properties.

    4-chloro-N-(4-isopropylphenyl)-1,3-thiazol-2-yl]benzamide: Contains a thiazole ring, providing different electronic and steric properties.

Uniqueness

4-chloro-N-(4-isopropylphenyl)-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets

Properties

IUPAC Name

4-chloro-2-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(2)11-3-6-13(7-4-11)18-16(20)14-8-5-12(17)9-15(14)19(21)22/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVKKQGGLIRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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